molecular formula C7H3ClLiN3O2 B6608184 lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 2839138-71-3

lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B6608184
CAS No.: 2839138-71-3
M. Wt: 203.5 g/mol
InChI Key: UAOLEGQEPZKEAN-UHFFFAOYSA-M
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Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced analogs, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Properties

IUPAC Name

lithium;7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2.Li/c8-5-1-2-11-4(6(12)13)3-9-7(11)10-5;/h1-3H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOLEGQEPZKEAN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C(=CN=C2N=C1Cl)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClLiN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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